molecular formula C15H18N2O2 B1303481 Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate CAS No. 352018-90-7

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Cat. No.: B1303481
CAS No.: 352018-90-7
M. Wt: 258.32 g/mol
InChI Key: LIWHXOHASZYDEM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate typically involves the reaction of ethyl 4-piperidinecarboxylate with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWHXOHASZYDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381478
Record name ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-90-7
Record name Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352018-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-fluorobenzonitrile (11.56 g) in DMSO (200 ml) was added piperidine-4carboxylic acid ethyl ester (15 g) and potassium carbonate (14.4 g) and the reaction was heated to 120° C. for 4 h. After cooling solvent was evaporated and the residue taken up into EtOAc (150 ml) and washed with HCl (1M, 2×100 ml), sodium hydrogen carbonate solution (2×100 ml) and brine (100mI). Evaporation of the organic layer provided the subtitled compound (22.6 g). LCMS electrospray(+ve) 259 (MH+).
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11.56 g
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15 g
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14.4 g
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200 mL
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Synthesis routes and methods II

Procedure details

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